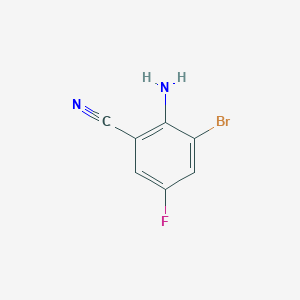

2-Amino-3-bromo-5-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCVRKGVLONYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Process Development for 2 Amino 3 Bromo 5 Fluorobenzonitrile

Established Synthetic Pathways and Precursor Chemistry

The construction of the 2-Amino-3-bromo-5-fluorobenzonitrile scaffold can be approached from various starting materials, primarily substituted benzonitriles or benzoic acids. The choice of pathway often depends on the commercial availability of precursors and the desired scale of the synthesis.

Starting with a simpler, substituted benzonitrile (B105546) allows for the sequential introduction of the amino, bromo, and fluoro groups. The order of these introductions is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.

A plausible synthetic route begins with a fluorobenzonitrile precursor. This multi-step process leverages well-established aromatic substitution reactions.

Nitration: The first step would involve the electrophilic nitration of a compound like 3-fluorobenzonitrile (B1294923). The fluorine atom is a weakly deactivating but ortho-, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. wikipedia.orgunizin.org The combined directing effects would guide the incoming nitro group (–NO₂) to the desired position.

Nitro Reduction: The resulting nitro-substituted intermediate, such as 3-fluoro-5-nitrobenzonitrile, would then undergo reduction. Standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ over Pd/C), are effective for converting the nitro group into a primary amine (–NH₂), yielding an amino-fluorobenzonitrile.

Halogenation: The final step is the bromination of the amino-fluorobenzonitrile intermediate. The amino group is a strong activating, ortho-, para-directing group. wikipedia.org This powerful directing effect would selectively guide the bromine atom to the position ortho to the amine, thus affording the final product, this compound.

An alternative strategy involves the use of diazotization reactions, famously exemplified by the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This method is particularly useful for introducing halides or a cyano group onto an aromatic ring starting from an aniline (B41778) (an aromatic amine). nih.gov

The synthesis could start from a pre-functionalized aniline, for example, 2-bromo-4-fluoroaniline. This precursor would undergo diazotization by treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. geeksforgeeks.org This intermediate is then treated with a copper(I) cyanide (CuCN) reagent. The diazonium group (–N₂⁺) is an excellent leaving group and is replaced by the cyanide group (–CN) to form the benzonitrile. masterorganicchemistry.com Subsequent functional group manipulations, if necessary, would be performed to arrive at the target molecule.

Table 1: Comparison of Sandmeyer Reaction Reagents

| Target Group | Reagent | Reaction Name |

| -Cl | CuCl | Sandmeyer Reaction |

| -Br | CuBr | Sandmeyer Reaction |

| -CN | CuCN | Sandmeyer Reaction |

| -F | HBF₄ (heat) | Balz-Schiemann Reaction |

| -I | KI | (Does not require Cu catalyst) |

| -OH | Cu₂O, H₂O | Sandmeyer Reaction |

Halodeboronation has emerged as a powerful method for the synthesis of aryl halides. nih.govacs.org This reaction involves the substitution of a boronic acid group (–B(OH)₂) with a halogen. A scalable synthesis of the related compound 2-bromo-3-fluorobenzonitrile (B1333834) has been successfully developed via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid. nih.gov

This strategy could be adapted for this compound by starting with the corresponding aryl boronic acid: 2-amino-5-fluoro-3-(dihydroxyboranyl)benzonitrile. Treatment of this precursor with a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), in the presence of a catalyst like sodium methoxide (B1231860) (NaOMe), would lead to the desired product. nih.gov The reaction proceeds via a boronate-driven ipso-substitution pathway. organic-chemistry.orgacs.org Studies have shown that this transformation can be highly efficient, providing good to excellent yields for a range of aryl boronic acids. acs.org

Table 2: Examples of NaOMe-Catalyzed Halodeboronation of Aryl Boronic Acids

| Aryl Boronic Acid | Halogen Source | Product | Yield (%) |

| 2-Cyano-6-fluorophenylboronic acid | DBDMH | 2-Bromo-3-fluorobenzonitrile | 91 |

| 4-Methoxyphenylboronic acid | DBDMH | 4-Bromoanisole | 96 |

| 3-Nitrophenylboronic acid | DBDMH | 3-Bromonitrobenzene | 99 |

| 4-Chlorophenylboronic acid | DCDMH | 1,4-Dichlorobenzene | 99 |

Data adapted from research on NaOMe-catalyzed halodeboronation. DBDMH = 1,3-dibromo-5,5-dimethylhydantoin; DCDMH = 1,3-dichloro-5,5-dimethylhydantoin. nih.gov

This approach builds the nitrile functional group from a carboxylic acid precursor. The synthesis would begin with 2-amino-3-bromo-5-fluorobenzoic acid, which is a known compound. chemicalbook.comlbaochemicals.com

Amidation: The carboxylic acid is first converted to a primary amide (–CONH₂). This can be achieved through various methods, such as activation with a coupling agent (e.g., thionyl chloride or EDC/HOBt) followed by reaction with ammonia (B1221849).

Dehydration: The resulting 2-amino-3-bromo-5-fluorobenzamide is then subjected to dehydration. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This step removes a molecule of water from the primary amide to yield the target nitrile functional group.

Multi-Step Approaches from Substituted Benzonitriles

Regioselectivity and Stereochemical Control in Synthesis

Achieving the correct substitution pattern (regiochemistry) is the most significant challenge in the synthesis of this compound.

Regioselectivity: The placement of each functional group is determined by the directing effects of the substituents already present on the aromatic ring during electrophilic aromatic substitution reactions. organicchemistrytutor.com

Activating Groups (Ortho-, Para-directing): Groups like amino (–NH₂) and hydroxyl (–OH) strongly activate the ring and direct incoming electrophiles to the positions ortho and para to them. libretexts.org

Deactivating Groups (Meta-directing): Groups like nitrile (–CN) and nitro (–NO₂) are strongly electron-withdrawing and deactivate the ring, directing incoming electrophiles to the meta position. pressbooks.pub

Halogens (Ortho-, Para-directing Deactivators): Halogens like fluorine (–F) and bromine (–Br) are an exception; they deactivate the ring through their inductive effect but direct ortho- and para due to resonance. unizin.org

In the multi-step synthesis described in 2.1.1.1, the initial nitration of 3-fluorobenzonitrile is directed by both the meta-directing –CN group and the ortho-, para-directing –F group. The position meta to –CN and ortho to –F is C6, while the position meta to –CN and para to –F is C4. The precise outcome depends on the specific reaction conditions. Subsequent bromination is unequivocally directed by the powerful ortho-, para-directing amino group, ensuring the bromine is installed at the C3 position (ortho to the amine).

Stereochemical Control: The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters or elements of chirality. Therefore, considerations of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to its synthesis.

Optimization of Reaction Conditions and Catalyst Systems

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, the temperature at which the reaction is conducted, and the selection of an appropriate catalyst system to facilitate the desired chemical transformations.

The selection of a suitable solvent is critical in the synthesis of benzonitrile derivatives, as it influences reaction rates and solubility of reagents. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often employed because they can improve the rates of nucleophilic aromatic substitution (SNAr) reactions. The temperature profile of the synthesis is carefully controlled to balance reaction kinetics with the prevention of side-product formation. For instance, certain procedures may initiate at a low temperature, such as 0°C, during the addition of reactive reagents, and then be elevated to temperatures between 80°C and 100°C to drive the reaction to completion. In other described syntheses, temperature is maintained in a narrow, cooler range, such as 10-15°C, during the reaction and kept below 30°C during the workup phase to ensure stability and maximize yield. google.com

Table 1: Solvent and Temperature Conditions in Benzonitrile Synthesis

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Improves reaction rates for SNAr | |

| Solvent | Sulfuric Acid (75-90%) | Acts as both solvent and catalyst for bromination | google.com |

| Initial Temperature | 0°C | Controlled addition of reagents | |

| Reaction Temperature | 10–15°C | Controlled bromination | google.com |

| Reaction Temperature | 80–100°C | To ensure reaction completion | |

Catalysts play a pivotal role in the synthesis and functionalization of halogenated benzonitriles. The bromine atom on the aromatic ring is particularly useful for further modifications through cross-coupling reactions, which are frequently catalyzed by palladium complexes. These palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating complex molecular architectures from simpler precursors. organic-chemistry.org

While direct catalytic synthesis of the target molecule is a subject of process development, related methodologies highlight the importance of various catalysts. For instance, nickel catalysts have been studied for the C–CN bond activation of fluorinated benzonitriles. acs.org In other green chemistry applications for synthesizing related heterocyclic compounds, solid catalysts like KF-Alumina (KF-Al2O3) have been used effectively, particularly in solvent-free conditions. researchgate.net The combination of a palladium catalyst with a copper co-catalyst (e.g., Pd(PPh3)4–CuI) has been shown to be efficient for C-N coupling reactions under microwave irradiation, a technique that can be applied to analogues. researchgate.net

Table 2: Catalyst Systems in the Synthesis and Functionalization of Related Aromatics

| Catalyst System | Reaction Type | Application Context | Source(s) |

|---|---|---|---|

| Palladium Complexes | Cross-Coupling (e.g., Suzuki) | Functionalization of brominated intermediates | organic-chemistry.org |

| Palladium/Copper (Pd(PPh3)4–CuI) | C-N Coupling | Synthesis of N-aryl compounds | researchgate.net |

| Nickel Complexes | C-CN Bond Activation | Modification of the nitrile group | acs.org |

| KF-Alumina (KF-Al2O3) | Condensation/Cyclization | Solid-phase catalysis under green conditions | researchgate.net |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. This includes the use of environmentally benign solvents, solvent-free reactions, and energy-efficient technologies like microwave-assisted synthesis.

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. One approach is the development of one-pot syntheses, which reduce waste by minimizing the need for separation and purification of intermediates. sioc-journal.cn Another strategy involves using recyclable reaction media; for example, a synthesis process for a related compound uses sulfuric acid as a solvent, which can be recovered and reused in subsequent batches, leading to a process with no wastewater discharge. google.com

Solvent-free synthesis represents an ideal green chemistry approach. Research on related compounds has demonstrated the feasibility of synthesizing 2-amino-3-aryl-5-substituted thiophenes using a KF-Al2O3 catalyst under microwave irradiation without any solvent, highlighting a potent and environmentally friendly method. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. mdpi.com The use of microwave irradiation has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, demonstrating its broad utility. mdpi.comnih.govingentaconnect.com For instance, efficient syntheses of substituted pyrazolo[1,5-a]pyrimidines have been achieved in minutes under microwave conditions at elevated temperatures (e.g., 180°C). nih.gov This rapid, energy-efficient approach is a significant enhancement in the context of green chemistry. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | mdpi.comnih.gov |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) | mdpi.com |

| Yield | Often lower to moderate | Often higher | nih.govmdpi.com |

| Side Reactions | More prevalent due to prolonged heating | Often reduced | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

X-ray Diffraction Analysis of Molecular and Crystal Structures

Comprehensive X-ray diffraction analysis for 2-Amino-3-bromo-5-fluorobenzonitrile has not been reported in the crystallographic databases or scientific journals. Such an analysis would provide definitive proof of its molecular structure and insights into its solid-state packing.

A single crystal X-ray diffraction study would be required to precisely determine the three-dimensional arrangement of atoms in this compound. This powerful technique would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The resulting crystal structure would visualize the planar benzene (B151609) ring and the spatial orientation of the amino, bromo, fluoro, and cyano substituents.

In the absence of a determined crystal structure, the potential intermolecular interactions can only be hypothesized based on the functional groups present. The amino group is capable of acting as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. Therefore, N-H···N or N-H···F hydrogen bonds are likely to be significant in the crystal packing. Furthermore, the aromatic ring could participate in π-stacking interactions with neighboring molecules. Halogen-halogen interactions, specifically bromine-bromine or bromine-fluorine contacts, might also play a role in stabilizing the crystal lattice.

The determination of unit cell parameters (a, b, c, α, β, γ) and the space group are fundamental outcomes of a single crystal X-ray diffraction experiment. This data, which defines the size and symmetry of the repeating unit in the crystal lattice, is currently not available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Visible absorption data for this compound is not documented in the searched scientific literature. A UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic system. The position and intensity of these bands would be influenced by the auxochromic (amino) and chromophoric (nitrile) groups, as well as the halogen substituents, which can cause shifts in the absorption maxima (λmax).

Chromatographic Techniques for Purity Assessment

While detailed research articles on the chromatographic analysis of this compound are scarce, high-performance liquid chromatography (HPLC) is a standard method for assessing its purity. For a related compound, 2-Amino-3-bromo-5-nitrobenzonitrile, an HPLC method resulted in a retention time of 8.2 minutes, which serves to assess its purity. It is a common practice for suppliers of this compound to use techniques like HPLC to verify the purity of their products, though specific parameters such as the column, mobile phase, and flow rate are not publicly detailed.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. When coupled with a Photodiode Array (PDA) detector, HPLC becomes a powerful tool for the comprehensive analysis of compounds like this compound. The PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing not only quantitative data but also qualitative spectral information that aids in peak identification and purity assessment.

In a typical HPLC-PDA analysis of this compound, a reversed-phase column, such as a C18, is employed. The separation is achieved by optimizing the mobile phase composition, often a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving the main compound peak from any potential impurities or starting materials.

The PDA detector continuously monitors the absorbance of the eluent across a range of wavelengths. For this compound, the chromophores present in its aromatic structure allow for strong UV absorbance. The selection of an appropriate monitoring wavelength, typically the wavelength of maximum absorbance (λmax), is critical for achieving high sensitivity. The collected spectral data can be used to confirm the identity of the peak corresponding to this compound by comparing its UV-Vis spectrum with that of a reference standard. Furthermore, the purity of the sample can be assessed by examining the chromatogram for the presence of other peaks and by utilizing software tools to perform peak purity analysis on the main analyte peak.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-dependent linear gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | Photodiode Array (PDA) at λmax |

This table represents a hypothetical set of optimized HPLC conditions for the analysis of this compound and is for illustrative purposes.

Elemental Compositional Verification

Following the assessment of purity by chromatographic techniques, the elemental composition of this compound must be verified to confirm its empirical formula, C₇H₄BrFN₂. Elemental analysis is a destructive technique that provides the mass percentages of the constituent elements in a sample. This is a fundamental method for confirming the identity of a newly synthesized compound.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a precisely weighed sample at high temperatures in the presence of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified by various detection methods, such as thermal conductivity detection. The presence of halogens like bromine and fluorine requires specific analytical approaches. Bromine can be determined through methods like titration after combustion, while fluorine analysis often involves ion-selective electrodes or ion chromatography.

The experimentally determined mass percentages of carbon, hydrogen, bromine, fluorine, and nitrogen are then compared with the theoretically calculated values based on the molecular formula C₇H₄BrFN₂. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the correct elemental composition of the compound.

| Element | Theoretical Mass % | Found Mass % (Hypothetical) |

| Carbon (C) | 39.10% | 39.05% |

| Hydrogen (H) | 1.88% | 1.91% |

| Bromine (Br) | 37.16% | 37.20% |

| Fluorine (F) | 8.84% | 8.81% |

| Nitrogen (N) | 13.03% | 13.08% |

This table presents the theoretical elemental composition of this compound alongside a set of hypothetical experimental results that would be considered a successful verification.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of benzonitrile (B105546) derivatives. mdpi.comnih.gov Methods like the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy. derpharmachemica.comnih.gov These calculations are fundamental for predicting molecular geometry, vibrational frequencies, and electronic behavior, providing a detailed picture of the molecule in its ground state. derpharmachemica.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. derpharmachemica.comnih.gov For substituted benzonitriles, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar molecules, like 2-bromo-5-fluorobenzaldehyde, have shown that optimization can identify different stable conformers, such as O-trans and O-cis isomers, and calculate the energy difference between them. nih.gov The theoretical parameters obtained through these calculations for related molecules have demonstrated good agreement with experimental data derived from X-ray diffraction, with discrepancies often attributed to the different physical states (gaseous phase for theory vs. solid state for experiment). nih.govnih.gov

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Substituted Benzonitrile Ring Calculated via DFT Note: This table is a representative example based on typical DFT calculations for similar structures, not specific experimental data for 2-Amino-3-bromo-5-fluorobenzonitrile.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 122 |

| C-NH2 | ~1.37 | C-C-NH2 | ~120 |

| C-Br | ~1.89 | C-C-Br | ~120 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-CN | ~1.44 | C-C-CN | ~121 |

| C≡N | ~1.16 | C-C≡N | ~179 |

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. derpharmachemica.com These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C ring stretching, or C-Br stretching. nih.govnih.gov This detailed assignment helps to interpret experimental FT-IR and FT-Raman spectra and clarify ambiguities. nih.gov For instance, in studies of related fluorinated benzonitriles, DFT has been used to simulate the complete IR and Raman spectra, aiding in the definitive assignment of fundamental vibrational modes. nih.govnih.gov

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Functional Groups in Substituted Benzonitriles Note: This table presents typical frequency ranges obtained from DFT calculations for similar compounds.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H (Amino) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C≡N (Nitrile) | Stretching | 2250 - 2230 |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 600 - 500 |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to transfer an electron from the HOMO to the LUMO. mdpi.com This analysis is crucial for understanding intramolecular charge transfer (ICT) phenomena, where electron density moves from an electron-donating group (like the amino group) to an electron-accepting group (like the nitrile or halogen groups) upon electronic excitation. nih.govnih.gov For this compound, the amino group acts as a donor, while the nitrile, bromo, and fluoro substituents act as acceptors, facilitating ICT.

Advanced Quantum Chemical Calculations (e.g., MP2, CIS)

While DFT is widely used, more advanced and computationally intensive methods can provide higher accuracy for specific properties. Møller-Plesset perturbation theory (MP2) is one such method used to incorporate electron correlation effects more accurately than standard DFT functionals. derpharmachemica.com It has been used in comparative studies of substituted benzonitriles to refine geometry and energy calculations. nih.gov Configuration Interaction Singles (CIS) is a method typically used for calculating the properties of electronically excited states, providing insights into UV-Visible absorption spectra.

Natural Bond Orbital (NBO) Analysis for Bonding Features and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that represent bonds, lone pairs, and anti-bonding orbitals. wisc.edu

This analysis quantifies electron delocalization through the second-order perturbation energy, E(2), which measures the stabilization energy from hyperconjugative interactions, such as the transfer of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. nih.gov In substituted benzonitriles, NBO analysis can reveal significant π→π* transitions and delocalization within the aromatic ring, as well as interactions involving the lone pairs on the nitrogen, bromine, and fluorine atoms. nih.gov These interactions are key to understanding the molecule's electronic stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. derpharmachemica.com It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP is color-coded, where different colors represent different values of the electrostatic potential. derpharmachemica.com

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms like nitrogen (in the nitrile group), fluorine, and the amino group's lone pair. derpharmachemica.com

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are usually located around hydrogen atoms, particularly those of the amino group. derpharmachemica.com

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would highlight the negative potential around the nitrile nitrogen and the fluorine atom, while showing positive potential near the amino hydrogens, thus predicting the molecule's reactive behavior. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

No theoretical calculations on the dipole moment (μ), polarizability (α), or the first-order hyperpolarizability (β) of this compound have been published. Such studies are essential for evaluating its potential as a material for NLO applications.

Analysis of Atomic Charges (Mulliken, Natural Population Analysis)

There are no reported studies that have calculated the atomic charges of this molecule using methods like Mulliken Population Analysis or Natural Population Analysis (NPA). This information is crucial for understanding the electrostatic potential and reactivity of the molecule.

Theoretical Studies on Intermolecular Interactions

Computational investigations into the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that this compound may form have not been documented.

Fukui Functions for Nucleophilic and Electrophilic Site Identification

The local reactivity of this compound has not been analyzed using Fukui functions. These calculations are necessary to predict the most likely sites for nucleophilic and electrophilic attacks.

Computational Studies on Reactivity and Reaction Pathways

There is a lack of published research on the theoretical modeling of reaction mechanisms, transition states, or activation energies involving this compound.

Therefore, the generation of a detailed article on these specific computational aspects is not possible at this time due to the absence of requisite research data.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 3 Bromo 5 Fluorobenzonitrile

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In 2-amino-3-bromo-5-fluorobenzonitrile, both the bromine and fluorine atoms can potentially act as leaving groups in SNAr reactions. The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. This order is the reverse of that seen in aliphatic SN2 reactions and is attributed to the rate-determining first step of the SNAr mechanism: the nucleophilic attack on the carbon atom bearing the halogen. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, the fluorine atom at the C5 position is the more probable site for nucleophilic aromatic substitution compared to the bromine atom at the C3 position, assuming the reaction proceeds via the SNAr pathway.

The feasibility and regioselectivity of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. For a substitution to occur, an EWG must be positioned ortho or para to the leaving group.

In the case of this compound:

Nitrile Group (-CN): The cyano group is a strong electron-withdrawing group through both induction and resonance. It is located ortho to the bromine atom and meta to the fluorine atom. Its presence significantly activates the ring towards nucleophilic attack, particularly enhancing the electrophilicity of the carbon at the C3 position (bearing the bromine).

Halogen Atoms (-F, -Br): The fluorine and bromine atoms are electron-withdrawing via the inductive effect but electron-donating through resonance. Their primary role in SNAr is to act as leaving groups.

Amino Group (-NH₂): The amino group is a strong electron-donating group by resonance. This effect increases the electron density of the ring, which generally deactivates the molecule for nucleophilic aromatic substitution.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The reaction's rate and regioselectivity are governed by the activating and directing effects of the existing substituents.

In this compound, the directing effects are as follows:

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Halogen Atoms (-F, -Br): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing because of resonance effects.

Nitrile Group (-CN): This is a strong deactivating group and a meta-director.

The regiochemical outcome of an SEAr reaction on this molecule is overwhelmingly controlled by the most powerful activating group, the amino substituent. The amino group directs incoming electrophiles to the positions ortho and para to it. In this molecule, the C3 position is occupied by bromine, and the C5 position is occupied by fluorine. The remaining activated position is C6, which is ortho to the amino group and sterically accessible. Therefore, electrophilic substitution is strongly predicted to occur at the C6 position.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C3 position serves as a highly effective site for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed cycles than the highly stable carbon-fluorine bond, allowing for excellent regioselectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. For this compound, the reaction is expected to occur exclusively at the C-Br bond. This transformation is widely used and tolerant of numerous functional groups, including the amino and nitrile moieties present on the substrate. While specific examples for this exact molecule are not prevalent, the reaction is well-established for unprotected ortho-bromoanilines, demonstrating its robustness. researchgate.net

Below are typical conditions for Suzuki-Miyaura coupling reactions with analogous ortho-bromoaniline substrates.

| Boronic Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 99 |

| (4-Fluorophenyl)boronic acid | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 99 |

| (Thiophen-2-yl)boronic acid | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 94 |

| (E)-prop-1-en-2-ylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

Data derived from analogous reactions on ortho-bromoaniline substrates. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. rsc.orgnih.gov Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond of this compound. The reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency.

The table below outlines representative conditions for Buchwald-Hartwig amination based on reactions with similar aryl bromide substrates.

| Amine Partner | Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 110 |

| Pyrrolidine | P1 Precatalyst | - | NaOTMS | THF | 70 |

| Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ | CyPF-tBu | NaOtBu | Dioxane | 100 |

Data represents typical conditions for Buchwald-Hartwig amination of aryl bromides. researchgate.net

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, this reaction targets the carbon-bromine bond, allowing for the introduction of various alkynyl substituents at the 3-position of the benzonitrile (B105546) ring. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. organic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The newly formed complex undergoes reductive elimination to release the final alkynylated product, 2-amino-5-fluoro-3-(alkynyl)benzonitrile, and regenerate the Pd(0) catalyst.

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.

This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.

Copper-free Sonogashira protocols have also been developed, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts. wikipedia.orgnih.gov These reactions often require specific ligands to facilitate the catalytic cycle. The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups, including the amino and nitrile groups present on the substrate. wikipedia.orgnih.gov

Table 1: Typical Conditions for Sonogashira Cross-Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the HBr byproduct and aids in acetylide formation |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants |

Reactions Involving the Nitrile Group

Hydrolysis to Carboxylic Acids

The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. commonorganicchemistry.comweebly.com This transformation is a fundamental reaction of nitriles and proceeds via an amide intermediate. byjus.com

Acidic Hydrolysis: Heating the benzonitrile derivative under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of 2-amino-3-bromo-5-fluorobenzoic acid. chemguide.co.uklibretexts.org The reaction mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. organicchemistrytutor.com A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemguide.co.ukorganicchemistrytutor.com

Basic Hydrolysis: Alternatively, heating the compound with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), also yields the carboxylic acid. commonorganicchemistry.comchemguide.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. organicchemistrytutor.com The resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed under basic conditions to the carboxylate salt (e.g., sodium 2-amino-3-bromo-5-fluorobenzoate) and ammonia (B1221849) gas. weebly.comchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org

Reductions to Amines

The nitrile group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂), converting this compound into (2-amino-3-bromo-5-fluorophenyl)methanamine. This reduction is a key synthetic transformation and can be achieved through several methods.

Catalytic Hydrogenation: This is one of the most common industrial methods for nitrile reduction. bme.hu It involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. ncert.nic.in Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). bme.huncert.nic.inwikipedia.org The reaction typically requires elevated temperature and pressure to proceed efficiently. google.comresearchgate.net The choice of catalyst and conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. bme.hu

Chemical Reduction: Strong reducing agents are also effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. However, its high reactivity can be a drawback if other sensitive functional groups are present. A milder alternative is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which has been shown to reduce a variety of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.govacs.orgresearchgate.net Benzonitriles with electron-withdrawing groups, such as the fluorine and bromine on the target molecule, generally undergo this reduction more rapidly. nih.govacs.org

Cyclization Reactions for Heterocycle Formation

The juxtaposition of the amino and nitrile groups on the aromatic ring of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. organic-chemistry.orgnih.gov These reactions leverage the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

For instance, 2-aminobenzonitriles can undergo tandem reactions with alcohols in the presence of ruthenium or cobalt catalysts to form quinazolinone scaffolds. rsc.orgacs.org The reaction proceeds through hydration of the nitrile to an amide, followed by a dehydrogenative coupling with the alcohol. Another common approach involves the reaction of the 2-aminobenzonitrile (B23959) with acyl chlorides. This forms an N-acyl intermediate which can then cyclize to form a 4(3H)-quinazoline derivative, a reaction that can be promoted by microwave irradiation. researchgate.net

Furthermore, reaction with isothiocyanates can lead to the formation of quinazoline-2-thiones. The initial step is the addition of the amino group to the isothiocyanate, followed by cyclization involving the nitrile group. These cyclization strategies provide efficient pathways to complex heterocyclic structures from simple starting materials. nih.gov The Thorpe-Ziegler reaction, an intramolecular base-catalyzed condensation of dinitriles to form a cyclic ketone after hydrolysis, is another example of a cyclization involving a nitrile group, highlighting its versatility in ring formation. wikipedia.orgchem-station.com

Reactions of the Amino Group

Oxidation and Reduction Pathways

The primary aromatic amino group in this compound can undergo several important transformations. Direct oxidation of anilines can be complex, often leading to a mixture of products or polymerization. ncert.nic.in However, a highly controlled and synthetically valuable pathway involves its conversion to a diazonium salt.

Diazotization: Treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). byjus.comorganic-chemistry.org This process is known as diazotization. The resulting 3-bromo-5-fluoro-2-cyanobenzenediazonium salt is a versatile intermediate.

Reduction of the Diazonium Group (Deamination): While not a reduction of the original amino group, a key reaction of the diazonium intermediate is its reduction, which effectively removes the amino group from the aromatic ring. This is known as deamination. Reacting the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom, yielding 3-bromo-5-fluorobenzonitrile. This two-step sequence (diazotization followed by reduction) provides a method for the strategic removal of an amino group after it has served its purpose, for example, as a directing group in electrophilic aromatic substitution.

It is also important to note that aromatic amino groups are most commonly synthesized via the reduction of a corresponding nitro group (-NO₂). ncert.nic.inchemistrysteps.comorgoreview.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (HCl), or catalytic hydrogenation (H₂/Pd), are effective for this transformation. chemistrysteps.comorgoreview.com This highlights the reversible nature of the oxidation state of nitrogen-based functional groups on an aromatic ring.

Diazotization Reactions and Transformations of this compound

The primary amino group in this compound is expected to undergo diazotization upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.org This reaction would convert the amino group into a diazonium salt, specifically 3-bromo-5-fluoro-2-cyanobenzenediazonium salt.

The formation of the diazonium salt proceeds through the nitrosation of the primary aromatic amine. organic-chemistry.org The electrophilic nitrosonium ion (NO⁺), generated from nitrous acid in the acidic medium, is attacked by the nucleophilic amino group. A series of proton transfers then leads to the formation of the diazonium ion, which is a versatile intermediate in organic synthesis. libretexts.org

Table 1: Generalized Reaction Scheme for the Diazotization of this compound

| Reactant | Reagents | Product |

| This compound | NaNO₂, HCl (aq) | 3-Bromo-5-fluoro-2-cyanobenzenediazonium chloride |

| 0-5 °C |

The resulting diazonium salt is anticipated to be a reactive intermediate, susceptible to a variety of subsequent transformations, characteristic of aryldiazonium salts. These transformations, often referred to as Sandmeyer-type reactions, would involve the replacement of the diazonium group with a wide range of substituents. For instance, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) would likely yield the corresponding 2,3-dibromo-5-fluorobenzonitrile, 2-bromo-3-chloro-5-fluorobenzonitrile, or 3-bromo-5-fluoro-1,2-dicyanobenzene, respectively.

Nucleophilic Participation of this compound

The chemical structure of this compound features several sites susceptible to nucleophilic attack, as well as possessing nucleophilic character itself. The primary amino group, with its lone pair of electrons, renders the molecule nucleophilic. This nucleophilicity allows the compound to participate in reactions where it acts as a nucleophile.

For example, the amino group can engage in nucleophilic substitution reactions. It is expected to react with alkyl halides, where the nitrogen atom displaces the halide to form a secondary amine. libretexts.org This reactivity is a fundamental process in the synthesis of more complex molecules. youtube.com

Furthermore, the aromatic ring of this compound is substituted with electron-withdrawing groups (bromo, fluoro, and cyano) and an electron-donating amino group. The interplay of these substituents influences the electron density of the aromatic ring and its susceptibility to nucleophilic aromatic substitution (SNAr). While the amino group is an activating group, the halogens and the nitrile group are deactivating. The positions ortho and para to the amino group are activated towards electrophilic attack, while the positions bearing the halogens are potential sites for nucleophilic aromatic substitution, particularly if activated by other electron-withdrawing groups. In related fluorobenzonitriles, the fluorine atom can be displaced by nucleophiles, a reaction driven by the strong electron-withdrawing nature of the cyano group.

Table 2: Potential Nucleophilic Reactions Involving this compound

| Reaction Type | Reactant | General Nucleophile/Electrophile | Expected Product Type |

| Nucleophilic Substitution | This compound | Alkyl Halide (R-X) | N-alkylated derivative |

| Nucleophilic Aromatic Substitution | This compound | Strong Nucleophile (e.g., RO⁻) | Substitution of F or Br |

Investigation of Reaction Kinetics and Thermodynamics of this compound

The kinetics of reactions involving the amino group, such as diazotization or nucleophilic substitution, would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing bromo, fluoro, and cyano groups decrease the basicity and nucleophilicity of the amino group compared to aniline. This would likely result in a slower reaction rate for processes where the amino group acts as a nucleophile. rsc.orgorientjchem.org

Kinetic studies on the oxidation of substituted anilines have shown that electron-withdrawing groups decrease the reaction rate, which is consistent with a mechanism involving the formation of a positively charged intermediate. epa.gov A Hammett plot for such a reaction would be expected to yield a negative rho (ρ) value, indicating that electron-donating groups accelerate the reaction and electron-withdrawing groups retard it.

Table 3: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Amino Group Reactivity |

| Bromo | 3 | Inductive: -I, Resonance: +R | Decrease |

| Fluoro | 5 | Inductive: -I, Resonance: +R | Decrease |

| Cyano | 1 | Inductive: -I, Resonance: -R | Decrease |

Further experimental and computational studies would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Applications As a Versatile Synthetic Building Block and Advanced Material Precursor

Precursor for Complex Organic Molecule Synthesis

The utility of 2-Amino-3-bromo-5-fluorobenzonitrile as a precursor for complex molecules stems from the distinct reactivity of its functional groups. While specific examples for this exact isomer are not extensively documented in publicly available literature, the synthetic potential can be understood by examining the reactions of its close structural analogues.

The bromine atom is a key handle for introducing molecular complexity, typically serving as a reactive site for transition-metal-catalyzed cross-coupling reactions. For instance, in related bromo-benzonitrile scaffolds, the bromine is commonly used in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atom is often incorporated into molecular designs to enhance metabolic stability and modify the electronic properties of the final compound.

The nitrile (cyano) group is exceptionally versatile and can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a gateway to numerous compound classes. The amino group, being ortho to the bromine, can participate in intramolecular cyclization reactions, providing a direct route to fused heterocyclic systems. This combination of reactive sites allows for a programmed and regioselective synthesis strategy, enabling the construction of intricate molecules from a relatively simple starting material.

Scaffold for Heterocyclic Compound Synthesis

The arrangement of functional groups in this compound makes it an ideal starting point for the synthesis of various heterocyclic compounds. The vicinal amino and nitrile groups, in particular, are primed for cyclization reactions to form fused nitrogen-containing rings.

The synthesis of quinazolines and quinazolinones represents a significant application for aminobenzonitrile scaffolds. The ortho positioning of an amino group and a nitrile group facilitates the construction of the quinazoline (B50416) core. While direct synthetic examples using this compound are sparse in the literature, a closely related precursor, 2-bromo-5-fluorobenzonitrile (B41413), demonstrates a viable pathway. The ortho-positioning of its bromide and nitrile groups facilitates its conversion into quinazolines. ossila.com

In a documented "on-water" protocol, 2-bromo-5-fluorobenzonitrile reacts with various aryl aldehydes and aqueous ammonia (B1221849) in the presence of a copper catalyst (CuCl₂) to form 2-aryl-quinazolin-4(3H)-ones. The electron-withdrawing fluorine atom on the benzonitrile (B105546) ring was found to be beneficial for this transformation, leading to high yields. This process involves a cascade of reactions including an Ullmann-type amination to form the 2-aminobenzonitrile (B23959) intermediate, hydrolysis of the nitrile to an amide, and subsequent condensation and cyclization.

The following table details the yields obtained from the reaction of the related compound, 2-bromo-5-fluorobenzonitrile, with different benzaldehydes, showcasing its effectiveness as a precursor.

| Entry | Aryl Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-quinazolin-4(3H)-one derivative | 39 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-quinazolin-4(3H)-one derivative | 27 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-quinazolin-4(3H)-one derivative | 53 |

| 4 | 2-Methoxybenzaldehyde | 2-(2-Methoxyphenyl)-quinazolin-4(3H)-one derivative | 92 |

Given this precedent, this compound is expected to be an equally, if not more, effective scaffold for quinazolinone synthesis, with its existing amino group able to directly participate in the cyclization step.

A review of the scientific literature did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of oxazoline (B21484) ligands. Common synthetic routes to oxazolines typically involve the dehydrative cyclization of N-(2-hydroxyethyl)amides or the reaction of amino alcohols with carboxylic acids or their derivatives. mdpi.comnih.gov

Based on available scientific literature, there are no documented instances of this compound being used as a starting material for the construction of benzo[b]thiophene scaffolds. Established methods for benzo[b]thiophene synthesis, such as the Fiesselmann thiophene (B33073) synthesis, generally proceed from different classes of precursors. rsc.org

Intermediate in the Development of Advanced Materials

The unique substitution pattern of this compound suggests its potential as an intermediate in the synthesis of advanced functional materials, where precise control over electronic properties and molecular architecture is paramount.

A search of the scientific literature did not provide specific examples of this compound being used as an intermediate in the development of liquid crystals. However, closely related isomers serve as precursors for other advanced materials. For instance, 2-bromo-5-fluorobenzonitrile is a documented building block for synthesizing Thermally Activated Delayed Fluorescence (TADF) dyes used in Organic Light-Emitting Diode (OLED) applications. ossila.com

: Polymers

The multifunctionality of this compound makes it a highly valuable monomer for the synthesis of specialized polymers. The presence of the amino (-NH2), bromo (-Br), and cyano (-CN) groups offers multiple reaction pathways for polymerization. The amino group can participate in step-growth polymerization to form polyamides or polyimines. The bromine atom, on the other hand, can be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to create carbon-carbon bonds and form conjugated polymers. These polymers are of particular interest for their potential applications in organic electronics.

The nitrile group can also be chemically modified post-polymerization to introduce other functionalities or can be involved in polymerization reactions itself, for instance, in the formation of poly(pyrimidine)s. The fluorine atom on the benzene (B151609) ring can enhance the thermal stability, solubility, and electronic properties of the resulting polymers. While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the known reactivity of its functional groups strongly suggests its potential in creating polymers with tailored properties for various advanced applications.

Organic Light-Emitting Diode (OLED) Components

In the realm of organic electronics, substituted benzonitriles are crucial building blocks for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). These materials often require a delicate balance of electron-donating and electron-accepting moieties to achieve efficient charge injection, transport, and recombination, ultimately leading to light emission. The this compound molecule possesses both an electron-donating amino group and an electron-withdrawing nitrile group, making it an interesting candidate for the synthesis of OLED components.

The bromine atom provides a convenient handle for further molecular elaboration through cross-coupling reactions, allowing for the attachment of other aromatic or heterocyclic units to tune the electronic and photophysical properties of the final material. For instance, it can be used to synthesize hole-transporting or electron-transporting materials, as well as emissive dopants. The fluorine substituent can contribute to improving the volatility and thermal stability of the materials, which are critical parameters for the longevity and performance of OLED devices.

Thermally Activated Delayed Fluorescence (TADF) Dyes

Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. TADF molecules are typically designed with a twisted geometry between electron-donating and electron-accepting units to ensure a small energy gap between the lowest singlet (S1) and triplet (T1) excited states.

The inherent donor-acceptor structure of this compound makes it a promising scaffold for the development of TADF emitters. The amino group can act as the electron donor, while the benzonitrile moiety serves as the electron acceptor. The bromine atom allows for the introduction of bulky substituents via cross-coupling reactions, which can induce the necessary steric hindrance to achieve the desired twisted conformation. This strategic molecular design can facilitate efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, a hallmark of TADF materials. Research on the closely related compound, 2-Bromo-5-fluorobenzonitrile, has shown its utility as a precursor for TADF dyes, further supporting the potential of its amino-substituted counterpart in this application. bldpharm.com

Utility in Organometallic Catalysis Research

The field of organometallic catalysis often relies on ligands that can coordinate to a metal center and influence its catalytic activity. The nitrile group of this compound can act as a ligand, coordinating to transition metals through the nitrogen lone pair. The electronic properties of the benzonitrile ligand, and consequently the catalytic activity of the metal center, can be modulated by the amino, bromo, and fluoro substituents on the aromatic ring.

Furthermore, research into the activation of C-CN bonds in fluorobenzonitriles by zerovalent nickel complexes has demonstrated the reactivity of the nitrile group in organometallic transformations. rsc.org Such studies are fundamental to understanding and developing new catalytic processes. The presence of the amino and bromo groups on this compound offers additional sites for coordination or reaction, potentially leading to the formation of novel organometallic complexes with unique catalytic properties.

Role in Radiochemistry and Radioligand Development (Methodological Focus)

In radiochemistry, the development of radioligands for imaging techniques like Positron Emission Tomography (PET) is a critical area of research. These radioligands are typically bioactive molecules labeled with a positron-emitting radionuclide, such as fluorine-18. The presence of a fluorine atom in this compound makes it a potential candidate for isotopic labeling studies. Methodologically, the synthesis of an [18F]-labeled version of this compound would likely involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a nitro or trimethylammonium-substituted derivative.

Once radiolabeled, [18F]this compound could serve as a versatile building block for the synthesis of more complex radiotracers. The amino and bromo functionalities provide reactive sites for conjugation to biomolecules or for further chemical modifications to create targeted PET imaging agents. The development of efficient radiolabeling methods for such versatile scaffolds is a key focus in radiopharmaceutical chemistry, enabling the production of novel probes for studying biological processes and diseases.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes

While established methods for the synthesis of aminobenzonitriles exist, the pursuit of more efficient, sustainable, and cost-effective routes remains a key research focus. Future efforts in the synthesis of 2-Amino-3-bromo-5-fluorobenzonitrile are likely to concentrate on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: The development of novel palladium catalysts and ligands could enable more efficient and selective introduction of the amino, bromo, and fluoro groups. Research into one-pot syntheses from readily available starting materials will be a priority to streamline the manufacturing process. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, offering an alternative to traditional SNAr reactions with o-fluorobenzonitriles. nih.gov

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecules from simple precursors in a single step. rsc.orgbeilstein-journals.orgnih.govbaranlab.orgmdpi.com Designing a convergent MCR that assembles the this compound core would represent a significant advancement in terms of atom economy and process efficiency.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and product consistency. The development of a continuous flow process for the synthesis of this compound could lead to higher throughput and reduced waste generation.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Reactions | High selectivity and functional group tolerance. | Development of novel catalysts and ligands for one-pot syntheses. |

| Multi-Component Reactions | High atom economy, reduced waste, and simplified purification. | Design of a convergent reaction to assemble the target molecule. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions for continuous production. |

Exploration of Unconventional Reactivity Profiles

The distinct electronic properties of the amino, bromo, and fluoro substituents on the benzonitrile (B105546) ring create opportunities for exploring unconventional reactivity. The bromine and fluorine atoms, for instance, offer orthogonal reactivity, allowing for selective, stepwise modifications at different positions of the aromatic ring. nih.gov

Future research will likely focus on:

Chemoselective Cross-Coupling: Developing catalytic systems that can selectively activate the C-Br or C-F bond will be crucial for the stepwise functionalization of the molecule. This would allow for the introduction of different substituents at the 3- and 5-positions, leading to a diverse library of derivatives.

Directed Ortho-Metalation: The amino group can act as a directing group, facilitating metalation at the adjacent C-2 position. Exploring this reactivity could open up new avenues for introducing a wide range of electrophiles at this position.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the photocatalytic reactions of this compound could lead to the discovery of novel transformations and reaction pathways.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and the development of more efficient synthetic methods. Advanced in situ spectroscopic techniques are poised to play a pivotal role in this endeavor.

Operando IR and Raman Spectroscopy: These techniques allow for the real-time monitoring of reaction progress by tracking the vibrational modes of reactants, intermediates, and products. americanpharmaceuticalreview.commdpi.comornl.govspectroscopyonline.comyoutube.comwikipedia.org This can provide invaluable insights into reaction kinetics, catalyst behavior, and the formation of transient species. The C≡N stretching band in nitriles, typically found in the 2200-2300 cm⁻¹ region, serves as a distinct marker for monitoring these reactions. nih.govspectroscopyonline.comyoutube.comquimicaorganica.org

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in solution, making it a powerful tool for mechanistic studies. The development of robust in situ NMR probes will enable the direct observation of reaction intermediates and the elucidation of complex reaction pathways.

| Spectroscopic Technique | Information Gained | Potential Impact |

| Operando IR/Raman | Reaction kinetics, catalyst activity, intermediate detection. | Process optimization, improved yield and selectivity. |

| In Situ NMR | Detailed structural information of intermediates. | Elucidation of complex reaction mechanisms. |

Machine Learning and AI in Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. scichina.com For this compound, these technologies can be applied in several ways:

Predictive Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the regioselectivity of electrophilic aromatic substitution and other reactions. nih.govbeilstein-journals.orgrsc.orgrsc.orgchemrxiv.org This can help chemists to design more efficient synthetic routes and avoid the formation of unwanted isomers.

AI-Assisted Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that would not be obvious to a human chemist.

Property Prediction: AI models can be used to predict the physicochemical and biological properties of derivatives of this compound, accelerating the discovery of new functional materials and drug candidates. nrel.govuni-hannover.deleeds.ac.uk

Expanding the Scope of Material Applications

The unique electronic and structural features of this compound make it an attractive building block for a wide range of functional materials.

Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine groups, combined with the potential for extended conjugation through derivatization, suggests that this compound could be a valuable precursor for organic semiconductors, OLEDs, and other electronic materials.

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. ccspublishing.org.cndntb.gov.uanih.govnumberanalytics.comresearchgate.net The specific substitution pattern of this compound could lead to the development of new herbicides, fungicides, or insecticides with novel modes of action.

Medicinal Chemistry: Fluorinated building blocks are highly sought after in drug discovery due to the beneficial effects of fluorine on properties such as metabolic stability, lipophilicity, and binding affinity. halocarbonlifesciences.comnih.govmdpi.comresearchgate.net This compound represents a valuable scaffold for the synthesis of new pharmaceutical agents.

Multi-Disciplinary Research Collaborations

The full potential of this compound will only be realized through collaborative efforts that span multiple scientific disciplines.

Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners can accelerate the translation of fundamental discoveries into practical applications. acs.orgnih.govacs.orgresearchgate.netnih.gov Such partnerships can provide academic researchers with access to resources and expertise in process development and commercialization, while industry can benefit from cutting-edge academic research.

Chemistry and Materials Science: Joint projects between chemists and materials scientists will be crucial for the design and synthesis of new materials with tailored properties.

Chemistry and Biology: Collaborations with biologists will be essential for the evaluation of the biological activity of new derivatives in the context of drug discovery and agrochemical development.

Q & A

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight (C₇H₄BrFN₂: MW 217.02). Structural validation requires ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and substituent effects. IR spectroscopy can confirm nitrile (C≡N, ~2220 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) functional groups. Cross-reference spectral data with NIST or peer-reviewed libraries to resolve ambiguities . Batch-specific Certificates of Analysis (COA) should be requested to verify purity and storage conditions .

Advanced Research Questions

Q. What strategies can be employed to optimize regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions is influenced by electronic and steric factors. Computational tools like DFT can predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attack. Experimentally, use directing groups (e.g., pyridine) or transition-metal catalysts (Pd or Cu) to enhance selectivity. For example, bromine at position 3 is more reactive than fluorine at position 5 in SNAr due to lower electronegativity. Monitor reaction progress via in-situ IR or GC-MS to adjust conditions dynamically .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for halogenated benzamides?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR discrepancies, re-run experiments in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If IR data conflicts (e.g., unexpected C=O peaks), perform elemental analysis (CHN) to rule out oxidation byproducts. Cross-validate with X-ray crystallography for absolute configuration certainty. Iterative data triangulation and peer consultation are critical for robust interpretation .

Q. What mechanistic insights are critical for designing novel analogs of this compound in enzyme inhibition studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.